5-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine
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Overview
Description
5-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a hydroxyl group at the 2-position and a 2-fluoro-4-methoxyphenyl group at the 5-position. The presence of both fluorine and methoxy groups imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoro-4-methoxyphenyl)-2-hydroxypyridine typically involves multi-step organic reactions. One common method starts with the preparation of 2-fluoro-4-methoxyaniline, which is then subjected to various reactions to introduce the pyridine ring and hydroxyl group. For instance, Ullmann methoxylation can be employed to introduce the methoxy group, followed by cyclization reactions to form the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine or methoxy groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluorine atom can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-(2-fluoro-4-methoxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity towards enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. Detailed studies on its binding kinetics and molecular docking simulations provide insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetrakis(2-fluoro-4-methoxyphenyl)adamantane: This compound also features the 2-fluoro-4-methoxyphenyl group but is structurally different due to the adamantane core.
5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide: A radiolabeled derivative used in PET imaging studies.
Uniqueness
5-(2-Fluoro-4-methoxyphenyl)-2-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its combination of fluorine and methoxy groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-9-3-4-10(11(13)6-9)8-2-5-12(15)14-7-8/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYNITLOYLCVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CNC(=O)C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682806 |
Source
|
Record name | 5-(2-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111109-53-5 |
Source
|
Record name | 5-(2-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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